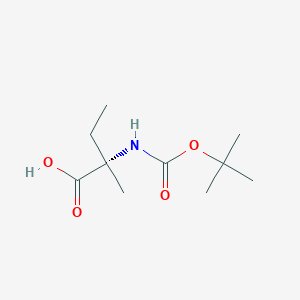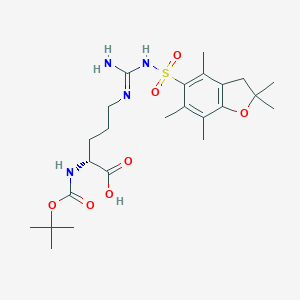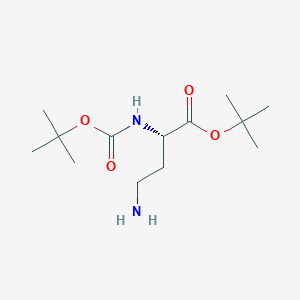
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid
Übersicht
Beschreibung
“(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is a monoprotected derivative of DAP . It is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor , and in the preparation of indole derivatives as efflux pump inhibitors for treatment and prevention of bacterial infections .
Synthesis Analysis
The synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A robust method for preparing unprotected NCA monomers in air and under moisture has been reported, which employs epoxy compounds as ultra-fast scavengers of hydrogen chloride .
Molecular Structure Analysis
The molecular structure of “(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid” is represented by the linear formula C24H33NO5Si .
Chemical Reactions Analysis
The tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .
Wissenschaftliche Forschungsanwendungen
Origin of Life Studies
Boc-L-isovaline is a type of amino acid that has been found in meteorites . This discovery has led to the hypothesis that life on Earth may have originated from space, where conditions in asteroids favored the creation of left-handed amino acids . Meteorite impacts could have supplied this material, enriched in left-handed molecules, to Earth .
Chiroptical Properties Research
The chiroptical properties of Boc-L-isovaline have been studied using Density Functional Theory . This research is crucial for understanding the phenomenon of biomolecular homochirality, where biopolymers such as proteins and oligonucleotides in living organisms implement monomers of exclusively one handedness .
Astrobiology
The presence of Boc-L-isovaline in meteorites has implications for astrobiology, the study of life in the universe . The discovery of left-handed isovaline in a wide variety of carbon-rich meteorites suggests that there was something going on in the asteroids where these meteorites came from that favors the creation of left-handed amino acids .
Prebiotic Chemistry
Boc-L-isovaline is thought to be deeply involved in prebiotic molecular processes triggering the origin of life on Earth . The way these small molecules appeared at the primitive Earth’s surface gives rise to various assumptions .
Amino Acid Enrichment Studies
Research has indicated that amplification of a small initial isovaline asymmetry occurred during an extended aqueous alteration phase on the meteorite parent bodies . This suggests that extra left-handed amino acids in water-altered meteorites are much more common than previously thought .
Proteomics
As an amino acid, Boc-L-isovaline can be used to build proteins, which are used by life to make structures like hair and nails, and to speed up or regulate chemical reactions .
Wirkmechanismus
Mode of Action
It has been noted that l and d isovaline derivatives were conjugated with protein using glutaraldehyde . This suggests that Boc-L-Isovaline may interact with its targets through protein conjugation, leading to changes in protein function or activity.
Result of Action
One study noted that isovaline inhibited action potential firing of thalamocortical neurons by activating a long-lasting potassium conductance . This suggests that Boc-L-Isovaline may have a role in modulating neuronal activity.
Eigenschaften
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-10(5,7(12)13)11-8(14)15-9(2,3)4/h6H2,1-5H3,(H,11,14)(H,12,13)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZXLTCEPXVCSV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















